Ethyl 1-methyl-3-(2-methylpropoxymethyl)pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-methyl-3-(2-methylpropoxymethyl)pyrazole-4-carboxylate is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound features an ethyl ester group, a methyl group, and a 2-methylpropoxymethyl group attached to the pyrazole ring, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-methyl-3-(2-methylpropoxymethyl)pyrazole-4-carboxylate typically involves the following steps:
Formation of Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.
Introduction of Substituents: The ethyl ester group and the 2-methylpropoxymethyl group are introduced through subsequent substitution reactions. These reactions often require specific reagents and catalysts to ensure the correct placement of the substituents on the pyrazole ring.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-methyl-3-(2-methylpropoxymethyl)pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: Substitution reactions can replace the ester or methyl groups with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: A wide range of functionalized pyrazole derivatives.
Scientific Research Applications
Ethyl 1-methyl-3-(2-methylpropoxymethyl)pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, facilitating the creation of complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory and antiviral properties.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Ethyl 1-methyl-3-(2-methylpropoxymethyl)pyrazole-4-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or bind to receptors, leading to therapeutic outcomes. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
Ethyl 1-methyl-3-(2-methylpropoxymethyl)pyrazole-4-carboxylate is compared with other similar pyrazole derivatives, such as:
Ethyl 1-methyl-3-(methoxymethyl)pyrazole-4-carboxylate
Ethyl 1-methyl-3-(ethoxymethyl)pyrazole-4-carboxylate
Ethyl 1-methyl-3-(propoxymethyl)pyrazole-4-carboxylate
These compounds share structural similarities but differ in the nature of the substituents on the pyrazole ring, leading to variations in their chemical properties and applications.
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Properties
IUPAC Name |
ethyl 1-methyl-3-(2-methylpropoxymethyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-5-17-12(15)10-6-14(4)13-11(10)8-16-7-9(2)3/h6,9H,5,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWLBUDEHQGVBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1COCC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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